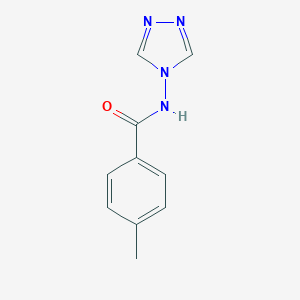![molecular formula C20H12FIN2O2 B415006 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide](/img/structure/B415006.png)
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is a complex organic compound that features a benzoxazole ring substituted with a fluoro-phenyl group and an iodo-benzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide typically involves multi-step organic reactions One common method includes the condensation of ortho-phenylenediamine with benzaldehyde derivatives to form the benzoxazole coreThe final step involves the iodination of the benzamide moiety using iodine or iodinating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Análisis De Reacciones Químicas
Types of Reactions
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The iodo group in the benzamide moiety can be substituted with other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Azide or other substituted derivatives.
Aplicaciones Científicas De Investigación
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzoxazole ring.
Medicine: Explored for its potential anticancer properties, particularly in targeting specific cancer cell lines.
Industry: Utilized in the development of advanced materials with specific electronic properties
Mecanismo De Acción
The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, disrupting the replication process in cancer cells. The fluoro-phenyl group enhances the compound’s binding affinity to its target, while the iodo-benzamide moiety facilitates the formation of reactive intermediates that can induce cell apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-N-(2-Fluoro-phenyl)-benzamide
- 2-Fluoro-N-(2-Hydroxyphenyl)-benzamide
- 2-Fluoro-N-(4-Fluorophenyl)-benzamide
Uniqueness
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide is unique due to the combination of the benzoxazole ring and the iodo-benzamide moiety. This structure imparts specific electronic and steric properties that enhance its reactivity and binding affinity compared to other similar compounds .
Propiedades
Fórmula molecular |
C20H12FIN2O2 |
|---|---|
Peso molecular |
458.2g/mol |
Nombre IUPAC |
N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-2-iodobenzamide |
InChI |
InChI=1S/C20H12FIN2O2/c21-15-7-3-1-5-13(15)20-24-17-11-12(9-10-18(17)26-20)23-19(25)14-6-2-4-8-16(14)22/h1-11H,(H,23,25) |
Clave InChI |
HPPNJQLXXRQRRJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)F |
SMILES canónico |
C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=CC=CC=C4I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-(4-Morpholinylcarbonyl)dibenzo[a,c]phenazine](/img/structure/B414923.png)
![8,9-Bis(4-methoxyphenyl)-4-(3-methylphenyl)-1,7-diphenyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5,10-trione](/img/structure/B414926.png)
![2-(4-methyl-3-nitrophenyl)-3a,4,7,7a-tetrahydro-1H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropane]-1,3(2H)-dione](/img/structure/B414927.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B414928.png)
![N'-[(2-ethoxy-1-naphthyl)methylene]-1-methylbicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B414929.png)

![ethyl 2-{[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B414933.png)


![N-[3-(4-bromophenyl)-1-(4-chlorobenzyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B414941.png)
![Ethyl 2-[(4-amino-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B414942.png)

![1,3-dimethyl-6,7-dihydro[1,3]thiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B414949.png)
![1-Hydroxy-3-methyl-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B414950.png)
